molecular formula C22H27NO2 B5975888 N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Cat. No. B5975888
M. Wt: 337.5 g/mol
InChI Key: HHBLAYJVJAOMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as MPP or MPPA, is a chemical compound that has been extensively studied due to its potential as a therapeutic agent. MPP is a member of the propanamide family and is structurally related to other compounds that have been shown to have biological activity.

Mechanism of Action

The mechanism of action of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to have low toxicity in animal models. However, one limitation of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of interest is the study of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, warrants further investigation.

Synthesis Methods

N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylphenylmagnesium bromide with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide. Other methods involve the reaction of 2-methylphenylboronic acid with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide.

Scientific Research Applications

N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied extensively for its potential as a therapeutic agent in a variety of diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-3-(2-methylphenyl)-N-(oxan-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-17-8-6-7-11-20(17)21(18-9-4-3-5-10-18)16-22(24)23(2)19-12-14-25-15-13-19/h3-11,19,21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBLAYJVJAOMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)N(C)C2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

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